2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate
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Overview
Description
N-Formyl Valacyclovir is a chemical compound with the molecular formula C14H20N6O5 and a molecular weight of 352.35 g/mol . It is an impurity of valacyclovir, which is an antiviral medication used to treat infections caused by herpes viruses . N-Formyl Valacyclovir is formed during the synthesis or storage of valacyclovir, especially if residual process solvents are present .
Preparation Methods
Chemical Reactions Analysis
N-Formyl Valacyclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Common reagents used in these reactions include ammonium formate for the initial synthesis and various oxidizing or reducing agents for subsequent reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Formyl Valacyclovir has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of valacyclovir impurities.
Biology: The compound’s interactions with biological systems are studied to understand the behavior of valacyclovir and its impurities.
Mechanism of Action
N-Formyl Valacyclovir, like valacyclovir, is a prodrug that is converted in vivo to acyclovir . Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing the replication of herpes viruses . The conversion involves phosphorylation by virally-encoded thymidine kinase and subsequent phosphorylation by cellular enzymes, leading to the formation of acyclovir triphosphate .
Comparison with Similar Compounds
N-Formyl Valacyclovir is similar to other valacyclovir impurities and derivatives, such as:
Valacyclovir: The parent compound, used as an antiviral medication.
Acyclovir: The active form of valacyclovir, which inhibits viral DNA polymerase.
Valacyclovir Hydrochloride: A salt form of valacyclovir used in pharmaceutical formulations.
N-Formyl Valacyclovir is unique in its formation as an impurity during the synthesis or storage of valacyclovir, and its presence can affect the purity and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGHYIMPMGWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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